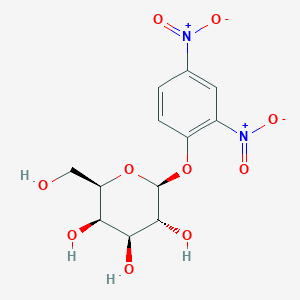

2',4'-Dinitrophenyl-beta-galactopyranoside

説明

Historical Perspectives on Chromogenic Glycosides in Enzyme Studies

The development of synthetic enzyme substrates that produce a colored product upon cleavage has been a cornerstone of biochemistry and molecular biology. The journey of chromogenic glycosides began with the need for simple, continuous, and quantitative assays for glycosidase activity. One of the most historically significant enzymes in this context is β-galactosidase from Escherichia coli, a key player in the operon model of gene regulation proposed by Jacob and Monod.

The routine assay of this enzyme was made possible by the introduction of nitrophenyl-based galactosides. In the mid-20th century, ortho-nitrophenyl-β-D-galactopyranoside (ONPG) and para-nitrophenyl-β-D-galactopyranoside (pNPG) became the standard chromogenic substrates. researchgate.netwikipedia.org These compounds are colorless, but when hydrolyzed by β-galactosidase, they release galactose and the yellow-colored ortho-nitrophenol or para-nitrophenol, respectively. pjlss.edu.pkcaymanchem.com The intensity of the yellow color, which can be measured spectrophotometrically around 420 nm, is directly proportional to the amount of product formed and thus to the enzyme's activity. wikipedia.orgpjlss.edu.pk

This methodological breakthrough provided a powerful tool for countless studies in molecular biology, including the use of the β-galactosidase gene (lacZ) as a reporter gene to monitor gene expression. The success of ONPG and pNPG paved the way for the development of other chromogenic substrates with different properties, such as those yielding insoluble products like 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal), which is invaluable for visualizing enzyme activity in bacterial colonies on solid media. nih.gov The evolution of these substrates has been driven by the demand for greater sensitivity, different detection methods (e.g., fluorescence, luminescence), and suitability for high-throughput screening. nih.gov

Academic Significance of Dinitrophenyl Glycosides in Glycosidase Research

The academic significance of dinitrophenyl glycosides, including 2',4'-Dinitrophenyl-β-D-galactopyranoside, lies in the superior chemical properties of the 2,4-dinitrophenyl (DNP) moiety as a leaving group. In an enzymatic reaction, the rate of product formation can be influenced by the facility with which the aglycone (the non-sugar part) departs from the sugar after the glycosidic bond is cleaved.

The 2,4-dinitrophenyl group is an exceptionally effective leaving group because the negative charge of the resulting 2,4-dinitrophenolate (B1223059) anion is highly stabilized. This stabilization is due to the strong electron-withdrawing nature of the two nitro groups (-NO₂) on the aromatic ring. These groups delocalize the negative charge through resonance, making the phenolate (B1203915) ion less basic and, consequently, a more stable species on its own.

This enhanced stability of the leaving group makes the glycosidic bond of DNP-glycosides more labile and susceptible to nucleophilic attack, including enzymatic hydrolysis. This often translates to a higher reaction rate compared to substrates with less effective leaving groups, such as the mononitrophenols released from ONPG or pNPG. The practical benefit is increased assay sensitivity, allowing for the detection of lower levels of enzyme activity or the use of smaller quantities of enzyme.

Furthermore, the released 2,4-dinitrophenol (B41442) has a distinct absorbance peak, allowing for its precise quantification without interference from other reaction components. nih.gov This property is fundamental for conducting detailed kinetic studies to determine key enzyme parameters like the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), which are critical for characterizing enzyme function and inhibition.

Overview of Key Research Areas Involving 2',4'-Dinitrophenyl-β-D-galactopyranoside

While classic substrates like ONPG and pNPG are widely cited for routine β-galactosidase assays, the 2,4-dinitrophenyl-β-D-galactopyranoside scaffold is particularly valuable in research areas that benefit from its heightened reactivity. Key applications include detailed enzyme kinetics, the screening of enzyme inhibitors, and the development of selective molecular probes.

Enzyme Kinetics and Substrate Comparison: The primary use of DNP-β-D-galactopyranoside is as a tool for studying the kinetics of β-galactosidases. Its high reactivity makes it an excellent substrate for comparing the catalytic efficiency of enzymes from different sources or engineered variants. While specific kinetic data for DNP-β-D-galactopyranoside is not as commonly tabulated as for ONPG and pNPG, data for these standard substrates illustrate the parameters that would be determined.

| Enzyme/Source | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹mM⁻¹) |

|---|---|---|---|---|

| Mannheimia succiniciproducens (MsBgaA) | ONPG | 1.2 ± 0.1 | 128.7 ± 3.4 | 107.3 |

| Mannheimia succiniciproducens (MsBgaA) | pNPG | 0.5 ± 0.0 | 193.1 ± 1.8 | 386.2 |

| Mannheimia succiniciproducens (MsBgaB) | ONPG | 1.1 ± 0.1 | 47.4 ± 1.1 | 43.1 |

| Mannheimia succiniciproducens (MsBgaB) | pNPG | 0.4 ± 0.0 | 104.9 ± 1.7 | 262.3 |

Table 1. Comparative kinetic parameters of two β-galactosidases with ONPG and pNPG. The higher catalytic efficiency (kcat/Kₘ) with pNPG reflects the better leaving group ability of p-nitrophenol compared to o-nitrophenol. A substrate like DNP-β-D-galactopyranoside is expected to show even greater reactivity. Data sourced from reference nih.gov.

Development of Enzyme Inhibitors and Probes: The 2,4-dinitrophenyl-galactoside structure serves as a valuable starting point for designing specific inhibitors for galactose-binding proteins, such as galectins. Galectins are a family of proteins implicated in cancer and inflammation, making them important therapeutic targets. researchgate.net By modifying the DNP-galactoside scaffold, researchers can create libraries of compounds to screen for high-affinity and selective inhibitors.

A study on the synthesis of a library of phenyl thio-β-D-galactopyranosides used a dinitrophenyl-containing intermediate to generate compounds that were tested for binding to various galectins. This research highlights the utility of the dinitrophenyl-galactoside framework in medicinal chemistry and chemical biology.

| Compound | Target Protein | Dissociation Constant (Kᵈ) |

|---|---|---|

| β-methyl galactoside (Reference) | Galectin-7 | 4800 µM |

| Unsubstituted β-phenyl thiogalactoside | Galectin-7 | Non-inhibitory |

| Dinitrophenyl-thiogalactoside derivative 1 | Galectin-7 | 140 µM |

| Dinitrophenyl-thiogalactoside derivative 2 | Galectin-7 | 160 µM |

Table 2. Inhibitory activity of dinitrophenyl-thiogalactoside derivatives against Galectin-7. The significantly lower dissociation constant (Kᵈ) compared to the reference compound demonstrates the effectiveness of these derivatives as inhibitors. Data sourced from reference researchgate.net.

These research areas underscore the importance of 2',4'-Dinitrophenyl-β-D-galactopyranoside and its derivatives as sophisticated chemical tools that enable precise quantitative analysis of enzyme function and facilitate the discovery of new bioactive molecules.

Structure

2D Structure

特性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(2,4-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-1-5(13(19)20)3-6(7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJUPNGKLHFUED-YBXAARCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180445 | |

| Record name | 2',4'-Dinitrophenyl-beta-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25775-96-6 | |

| Record name | 2,4-Dinitrophenyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25775-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',4'-Dinitrophenyl-beta-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025775966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dinitrophenyl-beta-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Dinitrophenyl Galactopyranosides

Chemical Synthesis Approaches for 2',4'-Dinitrophenyl-β-D-galactopyranoside

The creation of the glycosidic bond between galactose and the dinitrophenyl group is a key challenge addressed by modern synthetic chemistry. The methods employed are designed to ensure high yield and correct stereochemistry, particularly at the anomeric center.

The synthesis of aryl glycosides, including 2',4'-dinitrophenyl-β-D-galactopyranoside, frequently utilizes the nucleophilic aromatic substitution (SNAr) mechanism. scribd.com This reaction is effective because the aromatic ring of the dinitrophenyl group is highly electron-deficient due to the strong electron-withdrawing nature of the two nitro groups. This activation facilitates the attack by a nucleophile, in this case, the oxygen from the anomeric hydroxyl group of a galactose derivative.

The typical substrate for this reaction is 1-fluoro-2,4-dinitrobenzene (B121222) or 1-chloro-2,4-dinitrobenzene. scribd.comresearchgate.net The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophilic sugar attacks the carbon atom bearing the halogen leaving group, forming a resonance-stabilized Meisenheimer complex. scribd.com Subsequently, the leaving group (fluoride or chloride) is eliminated, restoring the aromaticity of the ring and forming the desired aryl glycoside. scribd.com The efficiency of this reaction allows for the synthesis of a variety of dinitrophenyl glycosides under relatively mild basic conditions. researchgate.net A similar strategy has been used to synthesize libraries of related compounds, such as phenyl thio-β-D-galactosides, by reacting a galactose thiol with 1,5-difluoro-2,4-dinitrobenzene. nih.gov

Achieving the correct stereochemistry at the anomeric carbon (C-1) is critical for the biological activity of glycosides. For the synthesis of β-galactosides, regioselective control is paramount. This is typically accomplished through "neighboring group participation" by a protecting group at the C-2 position of the galactose sugar.

When the hydroxyl groups of the galactose are protected with acetyl groups, the acetyl group at C-2 can participate in the reaction. In the glycosylation reaction, the C-2 acetyl group can form a cyclic acetoxonium ion intermediate after the departure of a leaving group from the anomeric carbon. This intermediate sterically hinders the alpha-face of the sugar ring. Consequently, the incoming nucleophile, the 2,4-dinitrophenoxide, can only attack from the opposite, beta-face. This results in the exclusive or predominant formation of the desired β-anomeric linkage. This method is a standard and reliable strategy for controlling the anomeric configuration in the synthesis of β-glycosides.

Synthesis and Characterization of Deoxy and Deoxyfluoro Analogues

Modification of the galactose ring by replacing one or more hydroxyl groups with hydrogen (deoxy) or fluorine (deoxyfluoro) yields valuable analogues for probing biological systems. These modifications can enhance metabolic stability, alter binding affinity, and serve as mechanistic probes for enzymes. nih.govbeilstein-journals.org

Deoxyfluoro sugars are particularly useful. The high electronegativity of fluorine can significantly impact the stability of the glycosidic bond and the interactions with proteins. nih.gov The synthesis of these analogues often involves the use of specialized fluorinating reagents. Diethylaminosulfur trifluoride (DAST) is a common reagent used for the nucleophilic deoxyfluorination of primary hydroxyl groups, such as the one at the C-6 position. beilstein-journals.org The introduction of fluorine at other positions, such as C-3 and C-4, can be more challenging and may require multi-step syntheses starting from specialized precursors like dianhydro derivatives. beilstein-journals.org

The synthesis of various deoxy and deoxyfluoro analogues of nitrophenyl galactosides has been reported, demonstrating the versatility of these chemical modifications. beilstein-journals.orgnih.govresearchgate.net

| Analogue Type | Position of Modification | Key Reagent/Method | Reference |

|---|---|---|---|

| 4-Deoxy-4-azido-p-nitrophenyl-β-D-galactopyranoside | C-4 | Azide (B81097) substitution | researchgate.net |

| 4-Deoxy-4-fluoro-p-nitrophenyl-β-D-galactopyranoside | C-4 | Deoxyfluorination | researchgate.net |

| 2-Deoxy-2-fluoro-β-glucopyranoside (DNP derivative) | C-2 | Not specified | nih.gov |

| Deoxyfluorinated GalNAc analogues (phenyl thioglycosides) | C-6 | DAST | beilstein-journals.org |

| o-Nitrophenyl 2-acetamido-2-deoxy-6-O-β-D-galactopyranosyl-α-D-galactopyranoside | C-2 | Glycosylation | nih.gov |

Design and Synthesis of Advanced Dinitrophenyl Glycoside Derivatives for Specific Research Applications

Building upon the fundamental synthesis of 2',4'-dinitrophenyl-β-D-galactopyranoside, more complex derivatives are designed to serve as specialized tools in biochemical research. These include libraries for screening and fluorinated probes for mechanistic studies.

To explore the interactions between galactosides and carbohydrate-binding proteins, such as galectins, libraries of related compounds are often synthesized and screened. nih.gov A powerful approach involves creating a versatile intermediate that can be easily modified in subsequent steps.

For example, a library of aromatic β-galactosides was constructed starting from the SNAr reaction between a galactosyl thiol and 1,5-difluoro-2,4-dinitrobenzene. This yielded 5-fluoro-2,4-dinitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside. nih.gov This intermediate possesses a reactive fluorine atom that can be substituted by various amines or thiols. Additionally, the nitro groups on the aromatic ring can be reduced to amines and then acylated. nih.gov This two-dimensional modification strategy allows for the rapid generation of a diverse set of compounds from a common precursor. Screening of such libraries against different galectins has led to the discovery of potent and selective inhibitors, which are valuable for studying the specific biological roles of these proteins. nih.gov

| Modification Type | Reagent/Condition | Resulting Functional Group | Reference |

|---|---|---|---|

| Fluoride (B91410) Substitution | Various amines or thiols | Substituted amine or thioether at C-5 | nih.gov |

| Nitro Group Reduction | Reduction (e.g., H₂, Pd/C) | Amino groups at C-2 and C-4 | nih.gov |

| Amine Acylation | Acid chlorides or anhydrides | Amide groups at C-2 and C-4 | nih.gov |

Fluorinated glycosides are powerful tools for studying the mechanisms of glycosidases and glycosyltransferases. nih.govnih.gov The introduction of an electron-withdrawing fluorine atom, particularly at the C-2 position, destabilizes the oxocarbenium-ion-like transition states that are common in enzymatic glycoside cleavage. nih.gov This destabilization slows down the rates of both the formation of the glycosyl-enzyme intermediate (glycosylation) and its breakdown (deglycosylation), allowing for the potential trapping and study of these intermediates. nih.gov

Both chemical and enzymatic methods can be employed to create these valuable probes. nih.gov Chemical synthesis, as described in section 2.2, provides access to a wide range of specifically fluorinated compounds. Chemo-enzymatic approaches have also been developed, for instance, in the synthesis of 2-deoxy-2-fluoro-sugar nucleotides. nih.gov These fluorinated sugar nucleotides can then act as competitive inhibitors of glycosyltransferases, forming tight complexes with the enzyme that can be studied to elucidate its mechanism. nih.gov The activity of various enzymes towards fluorinated sugars is often retained, making enzymatic synthesis a viable strategy for producing fluorinated carbohydrates. researchgate.net

Mechanistic Elucidation of Glycosidase Catalysis Using Dinitrophenyl Glycosides As Probes

Trapping and Characterization of Covalent Glycosyl-Enzyme Intermediates

Retaining β-glycosidases typically operate via a double-displacement mechanism that involves the formation and subsequent breakdown of a covalent glycosyl-enzyme intermediate. acs.org The transient nature of this intermediate often makes its direct observation challenging. However, strategic modifications to the substrate, such as the use of 2',4'-dinitrophenyl glycosides, can enable the trapping and characterization of this key species.

Application of Deoxyfluoro Analogues for Intermediate Stabilization and Isolation

A powerful strategy to stabilize the glycosyl-enzyme intermediate involves the introduction of a fluorine atom at the C2 position of the sugar ring. The compound 2',4'-dinitrophenyl-2-deoxy-2-fluoro-β-D-galactopyranoside serves as a mechanism-based inactivator. nih.gov The highly electronegative fluorine atom at the 2-position destabilizes the oxocarbenium ion-like transition states that flank the covalent intermediate, thereby dramatically slowing down the rates of both formation (glycosylation) and breakdown (deglycosylation) of the intermediate. nih.gov This slowing of the deglycosylation step is particularly significant, leading to the accumulation of a stable 2-deoxy-2-fluorogalactosyl-enzyme intermediate that can be isolated and studied. nih.gov

This approach has been successfully applied to various β-galactosidases. For instance, in studies of β-galactosidases from Xanthomonas manihotis and Bacillus circulans, inactivation with 2',4'-dinitrophenyl 2-deoxy-2-fluoro-β-D-galactopyranoside led to the accumulation of 2-deoxy-2-fluorogalactosyl enzyme intermediates with remarkably long half-lives. nih.gov

Kinetic Analysis of Glycosyl-Enzyme Intermediate Formation and Turnover

The use of activated substrates like 2',4'-dinitrophenyl-β-galactopyranoside allows for detailed kinetic analysis of the individual steps in the catalytic cycle. Because the dinitrophenyl group is a good leaving group, the initial glycosylation step is often not rate-limiting. acs.org This can sometimes lead to "burst" kinetics in pre-steady-state experiments, where an initial rapid release of 2,4-dinitrophenol (B41442) is observed, corresponding to the formation of the glycosyl-enzyme intermediate, followed by a slower, steady-state rate of turnover corresponding to the hydrolysis of the intermediate.

By using the 2-deoxy-2-fluoro analogue, the turnover of the intermediate can be dramatically slowed, allowing for the determination of its rate of formation and its stability. For example, the half-lives of the 2-deoxy-2-fluorogalactosyl enzyme intermediates for β-galactosidases from Xanthomonas manihotis and Bacillus circulans were determined to be 40 and 625 hours, respectively, highlighting the profound stabilizing effect of the 2-fluoro substituent. nih.gov

| Enzyme | Inactivator | Intermediate Half-life (hours) |

| β-Galactosidase (Xanthomonas manihotis) | 2',4'-dinitrophenyl 2-deoxy-2-fluoro-β-D-galactopyranoside | 40 |

| β-Galactosidase (Bacillus circulans) | 2',4'-dinitrophenyl 2-deoxy-2-fluoro-β-D-galactopyranoside | 625 |

Identification of Catalytic Nucleophiles in Glycosidases

A critical aspect of understanding the double-displacement mechanism is the identification of the catalytic nucleophile, the active site residue that forms the covalent bond with the sugar moiety. The stable intermediates formed using 2',4'-dinitrophenyl-2-deoxy-2-fluoro-β-D-galactopyranoside provide an effective means to label and subsequently identify this key residue. acs.orgnih.gov

Differential Labeling Strategies for Active Site Residue Assignment

In enzymes with multiple potential active sites, differential labeling strategies can be employed to assign function. The intestinal enzyme lactase/phlorizin hydrolase (LPH) contains two homologous glycosidase domains. By using two different mechanism-based inhibitors, 2',4'-dinitrophenyl 2-deoxy-2-fluoro-β-D-glucopyranoside and 2',4'-dinitrophenyl-2-deoxy-2-fluoro-β-D-galactopyranoside, it was possible to selectively inactivate and label the two different active sites. nih.gov The galacto-configured inhibitor showed selectivity for the lactase active site, demonstrating how subtle changes in the inactivator structure can be used to probe the specificity of different catalytic domains within the same polypeptide chain. nih.gov

Mass Spectrometry-Based Characterization of Labeled Peptides

Once the enzyme is inactivated and covalently labeled by the 2-deoxy-2-fluorogalactosyl moiety, the protein can be proteolytically digested into smaller peptides. acs.orgnih.govnih.gov The resulting peptide mixture is then analyzed by mass spectrometry techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov By comparing the peptide maps of the labeled and unlabeled enzyme, it is possible to identify the peptide that has been modified.

Subsequent analysis of the labeled peptide by tandem mass spectrometry (MS/MS) allows for its sequencing. nih.govnih.gov The fragmentation pattern in the MS/MS spectrum reveals the amino acid sequence and pinpoints the exact residue that is covalently attached to the sugar moiety. nih.gov This approach was used to definitively identify Glu260 and Glu233 as the catalytic nucleophiles in β-galactosidases from Xanthomonas manihotis and Bacillus circulans, respectively. nih.gov

| Enzyme | Labeled Residue | Method |

| β-Galactosidase (Xanthomonas manihotis) | Glu260 | LC-MS of peptic digest |

| β-Galactosidase (Bacillus circulans) | Glu233 | LC-MS of peptic digest |

Probing Transition State Structures and Electronic Effects in Glycosidase Mechanisms

The rates of glycosidase-catalyzed reactions are exquisitely sensitive to the electronic and conformational features of the substrate and the transition state. The transition state for glycosidic bond cleavage is thought to have significant oxocarbenium ion character, with a partially positive charge developing at the anomeric carbon and a distorted sugar ring conformation. acs.org The use of substrates with varying leaving group abilities, such as a series of substituted phenyl-β-galactosides including the 2,4-dinitrophenyl derivative, provides a powerful tool to probe the electronic demands of the transition state.

The relationship between the rate of the reaction (kcat) and the pKa of the leaving group can be analyzed using a Brønsted plot (log kcat vs. pKa). The slope of this plot, βlg, provides insight into the amount of charge that has developed on the leaving group in the transition state. For retaining glycosidases, the glycosylation step is often rate-limiting for substrates with poor leaving groups. As the leaving group ability improves (lower pKa), the glycosylation step becomes faster, and eventually, the deglycosylation step can become rate-limiting. This can result in a biphasic Brønsted plot. The use of highly activated substrates like 2',4'-dinitrophenyl-β-galactopyranoside is crucial for defining the region of the plot where deglycosylation is rate-limiting.

Furthermore, the introduction of the 2-fluoro substituent in 2',4'-dinitrophenyl-2-deoxy-2-fluoro-β-D-galactopyranoside provides a means to probe the electronic stabilization of the transition state. The electron-withdrawing fluorine atom inductively destabilizes the developing positive charge at the anomeric center in the transition state, leading to a dramatic reduction in the rate of catalysis. This sensitivity to electronic substitution at the C2 position provides strong evidence for the oxocarbenium ion character of the transition state.

Contributions of Sugar Hydroxy Groups to Transition-State Binding

The intricate network of hydrogen bonds between the sugar hydroxyl groups of a glycoside substrate and the amino acid residues of a glycosidase active site plays a crucial role in stabilizing the transition state of the hydrolysis reaction. The use of strategically modified synthetic probes, such as 2',4'-dinitrophenyl-beta-galactopyranoside and its derivatives, has been instrumental in dissecting the energetic contributions of individual hydroxyl groups to this stabilization.

By systematically replacing specific hydroxyl groups on the pyranose ring with hydrogen or fluorine atoms, researchers can quantify the impact of these substitutions on the rate of hydrolysis. This approach provides insights into the importance of each hydroxyl group in the catalytic mechanism. For instance, a series of monosubstituted deoxy and deoxyfluoro 2,4-dinitrophenyl (DNP) β-d-glycopyranosides were synthesized to probe the mechanism of spontaneous β-glycoside hydrolysis. The relative rates of hydrolysis for these compounds were found to follow a distinct order, highlighting the differential contributions of each hydroxyl group. researchgate.net

The removal of an equatorial 4-OH group, for example, has been shown to result in a significant 22-fold increase in the hydrolysis rate, a trend that is generally observed across all positions of the sugar ring. researchgate.net This rate enhancement is attributed to the altered stability of the oxocarbenium ion-like transition state. The Kirkwood-Westheimer model helps to rationalize these observations, suggesting that the primary determinant of the hydrolysis rate within a series of derivatives is the field effect of the ring substituent on the principal center of charge development at the transition state, which is O5. researchgate.net

Furthermore, the interaction between the 2-hydroxyl group and the catalytic nucleophile has been identified as a significant contributor to transition-state stabilization. nih.gov Computational studies, including ab initio quantum mechanics/molecular mechanics (QM/MM) dynamic simulations, have corroborated these experimental findings, emphasizing the role of interactions with sugar hydroxyl substituents in substrate distortion upon binding to the enzyme's active site. acs.org This distortion is a key preparatory step for the enzymatic reaction. acs.org

The following table summarizes the relative rates of spontaneous hydrolysis for a series of DNP β-d-glycopyranoside derivatives, illustrating the impact of substitutions at different positions on the sugar ring.

| Derivative | Relative Rate of Hydrolysis |

| 2-deoxy | Highest |

| 4-deoxy | Intermediate |

| 3-deoxy | Lower |

| 6-deoxy | Lower |

| Parent Glycoside | Lower |

| 6-deoxy-6-fluoro | Lower |

| 3-deoxy-3-fluoro | Lower |

| 4-deoxy-4-fluoro | Lower |

| 2-deoxy-2-fluoro | Lowest |

This table is based on the findings reported in reference researchgate.net.

Investigation of Linear Free-Energy Relationships in Hydrolysis

Linear free-energy relationships (LFERs) are a powerful tool for investigating the mechanisms of chemical reactions, including enzyme-catalyzed hydrolysis. In the context of glycosidases, LFERs can reveal details about the nature of the transition state by correlating the rate of the enzymatic reaction with the rate of a related non-enzymatic process or with a physicochemical parameter of a series of related substrates.

A notable example is the observed linear free-energy relationship between the rates of acetolysis of 2,4-dinitrophenyl glycopyranosides and the rates of acid-catalyzed hydrolysis of the corresponding methyl glycosides. rsc.org This correlation suggests that the transition states of both reactions share similar electronic characteristics. For the acetolysis of 2,4-dinitrophenyl β-D-galactopyranoside, an α-deuterium kinetic isotope effect (kH/kD) of 1.099 ± 0.016 was measured, providing further insight into the nature of the transition state. rsc.org

The application of LFERs extends to probing the influence of substituents on the sugar ring. For a series of 6-, 4-, 3-, and 2-position substituted 2,4-dinitrophenyl β-d-glycopyranosides, linear Hammett correlations were observed between the pH-independent hydrolysis rates and the σI value of the sugar ring substituent. researchgate.net The negative ρI values obtained from these correlations (ranging from -2.2 to -10.7) are consistent with a transition state that is electron-deficient, supporting the notion of an oxocarbenium ion-like character. researchgate.net

The following table presents the Hammett correlation data for the spontaneous hydrolysis of substituted DNP β-d-glycopyranosides, demonstrating the linear free-energy relationship.

| Position of Substitution | ρI Value | Correlation Coefficient (r) |

| 6 | -2.2 | 0.95 |

| 4 | -5.8 | 0.99 |

| 3 | -7.1 | 0.98 |

| 2 | -10.7 | 0.999 |

This table is based on the findings reported in reference researchgate.net.

These LFER studies, utilizing probes like this compound, have been crucial in substantiating the mechanistic models for glycosidase catalysis, particularly concerning the electronic nature of the transition state.

Elucidation of Acid/Base Catalysis Mechanisms in Glycosidases

Glycosidases employ two main catalytic mechanisms: retaining and inverting, both of which rely on precisely positioned acidic and basic amino acid residues within the active site. The use of dinitrophenyl glycosides as substrates in combination with site-directed mutagenesis has been a cornerstone in identifying these catalytic residues and elucidating their roles.

In the classical Koshland double-displacement mechanism for retaining glycosidases, two key carboxyl groups are involved. acs.org One acts as a general acid catalyst, protonating the glycosidic oxygen to facilitate the departure of the aglycone (the dinitrophenyl group in this case). The other acts as a nucleophile, attacking the anomeric carbon to form a covalent glycosyl-enzyme intermediate. acs.org In a subsequent step, the first carboxyl group, now acting as a general base, activates a water molecule to hydrolyze the intermediate. acs.org

The good leaving group ability of the dinitrophenolate anion in substrates like this compound makes them particularly useful for studying these mechanisms. The departure of this leaving group is less dependent on protonic assistance from the general acid catalyst compared to substrates with poor leaving groups. acs.org Consequently, mutating the general acid/base catalyst (e.g., replacing a glutamic acid with an alanine (B10760859) or glycine) has a less dramatic effect on the rate of hydrolysis of dinitrophenyl glycosides than on substrates with less acidic aglycones. acs.org This differential effect provides a powerful method for identifying the acid/base catalyst.

For instance, in the Agrobacterium sp. β-glucosidase, the catalytic activity of an acid/base mutant (Glu170Gly) could be partially rescued by the addition of external nucleophiles like azide (B81097). acs.org This "chemical rescue" approach further confirms the role of the mutated residue. Furthermore, the catalytic activity of this mutant was significantly restored when provided with a substrate containing a suitably positioned carboxyl group, demonstrating intramolecular proton delivery. acs.org

The study of N-acetyl-β-hexosaminidases has revealed a variation of this mechanism where the N-acetyl group of the substrate itself participates in catalysis, acting as the nucleophile to form an oxazoline (B21484) intermediate. acs.orgub.edu This is a form of substrate-assisted catalysis.

The use of dinitrophenyl glycosides has thus been pivotal in dissecting the intricate interplay of catalytic residues in the active sites of glycosidases, providing a clearer understanding of the fundamental principles of acid/base catalysis in these essential enzymes.

Applications in Biochemical and Molecular Biological Research Paradigms

Utilization in Gene Reporter Systems and Gene Expression Quantification

Derivatives of 2',4'-Dinitrophenyl-beta-galactopyranoside are instrumental in reporter gene assays, particularly for the lacZ gene, which encodes the enzyme β-galactosidase. These compounds function as substrates that, upon enzymatic cleavage, produce a detectable signal, allowing for the quantification of gene expression.

The lacZ gene is a widely used reporter gene in molecular biology. Its product, β-galactosidase, catalyzes the hydrolysis of β-galactosides. nih.gov Chromogenic and fluorogenic substrates are frequently employed to detect and measure the activity of this enzyme, thereby providing a proxy for lacZ gene expression. While ortho-nitrophenyl-β-galactoside (ONPG) and 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) are classic chromogenic substrates, the core principle extends to other nitrophenyl-galactosides. biotium.comwikipedia.org

Upon enzymatic hydrolysis by β-galactosidase, these substrates release a chromophore or fluorophore. For instance, hydrolysis of nitrophenyl-based galactosides liberates a nitrophenolate derivative, which is colored and can be quantified spectrophotometrically. wikipedia.orgmegazyme.com This color change provides a direct and measurable indicator of enzyme activity and, consequently, gene expression levels. nih.gov Similarly, fluorogenic substrates release a fluorescent compound upon cleavage, which can be detected with high sensitivity. nih.govwmich.edu The choice of substrate can influence the color and intensity of the signal, with various indolyl-based galactosides producing precipitates of different colors like purple, red, or pink. biotium.com

Table 1: Common Chromogenic Substrates for β-Galactosidase

| Substrate Name | Abbreviation | Color of Product | Max. Absorbance (λmax) |

|---|---|---|---|

| 5-Bromo-4-chloro-3-indolyl-β-galactopyranoside | X-Gal | Dark Blue | ~615 nm |

| 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside | Red-β-D-Gal | Red / Magenta | ~565 nm |

| 6-Chloro-3-indoxyl-β-D-galactopyranoside | Rose-β-D-Gal | Pink | ~540 nm |

| 5-Iodo-3-indolyl-β-D-galactopyranoside | Purple-β-D-Gal | Purple | ~575 nm |

| ortho-Nitrophenyl-β-galactoside | ONPG | Yellow | ~420 nm |

This table is based on data from various sources. biotium.comwikipedia.orgmegazyme.com

A significant challenge in gene therapy and related research is the non-invasive, in-situ verification of transgene activity. nih.gov To address this, methodologies utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy have been developed. This technique leverages the high NMR sensitivity of the ¹⁹F nucleus and the absence of a natural fluorine background signal in biological systems. researchgate.netbeilstein-journals.org

Researchers have designed and synthesized fluorinated derivatives of nitrophenyl-β-D-galactopyranosides as reporter molecules for β-galactosidase activity. nih.govresearchgate.netacs.org Compounds such as 2-fluoro-4-nitrophenyl β-D-galactopyranoside (OFPNPG) and 4-fluoro-2-nitrophenyl-β-D-galactopyranoside (PFONPG) are readily hydrolyzed by β-galactosidase. nih.govresearchgate.net This enzymatic cleavage releases the fluorinated aglycone (e.g., 2-fluoro-4-nitrophenol), which produces a distinct ¹⁹F NMR signal with a chemical shift that is several parts per million (ppm) different from the parent substrate. nih.govresearchgate.net This shift allows for the simultaneous detection of both the substrate and the product. nih.gov This approach has been successfully used to differentiate between wild-type cells and cells expressing the lacZ gene, both in cell cultures and in tumor xenografts in mice, demonstrating its potential for monitoring gene expression non-invasively in vivo. nih.govnih.gov

Design, Screening, and Development of Glycosidase Inhibitors

The dinitrophenyl-galactopyranoside scaffold is a valuable starting point for the rational design and discovery of inhibitors targeting glycosidases and other carbohydrate-binding proteins.

Galectins are a family of β-galactoside-binding proteins implicated in processes like inflammation and cancer, making them attractive therapeutic targets. nih.govresearchgate.netnih.gov The dinitrophenyl group has been incorporated into libraries of potential galectin inhibitors to explore structure-activity relationships.

In one research effort, a library of aromatic β-galactosides was synthesized starting from 1,5-difluoro-2,4-dinitrobenzene. nih.govresearchgate.net This precursor was reacted with a galactose-thiol to create a versatile intermediate, 5-fluoro-2,4-dinitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside. nih.govresearchgate.net This intermediate was then systematically modified to generate a library of 28 different compounds. nih.govresearchgate.net Screening this library against various galectins (galectin-1, -3, -7, -8N, and -9N) using a fluorescence-polarization assay revealed inhibitors with significant selectivity. nih.govresearchgate.net Notably, highly efficient and selective inhibitors for galectin-7 were discovered, with dissociation constants (Kd) as low as 140 µM, a substantial improvement over the 4.8 mM Kd of the standard β-methyl galactoside. nih.govresearchgate.net These selective inhibitors serve as valuable tools for investigating the specific biological functions of galectin-7. nih.govresearchgate.net

Understanding the catalytic mechanism of glycosidases is crucial for developing targeted therapies. Mechanism-based inhibitors, which covalently modify the enzyme's active site, are powerful tools for these studies. nih.govnih.gov Activated 2-deoxy-2-fluoroglycosides bearing a 2,4-dinitrophenyl group are a prominent class of such inhibitors for retaining β-glycosidases. whiterose.ac.ukacs.org

The inhibitory mechanism relies on two key features: the fluorine atom at the C2 position and the excellent leaving group ability of the 2,4-dinitrophenolate (B1223059). whiterose.ac.uk The electron-withdrawing fluorine substituent slows the enzymatic reaction by destabilizing the oxocarbenium ion-like transition states. whiterose.ac.ukacs.org Simultaneously, the highly reactive 2,4-dinitrophenyl group selectively accelerates the first step of the catalytic cycle (glycosylation) relative to the second step (deglycosylation). whiterose.ac.ukacs.org This kinetic imbalance leads to the accumulation of a stable 2-deoxy-2-fluoroglycosyl-enzyme intermediate, effectively inactivating the enzyme. whiterose.ac.uk The half-life of this covalent adduct can range from minutes to days, allowing researchers to trap and study the enzyme's catalytic nucleophile. whiterose.ac.uk

Implementation in Active Site Titration Methodologies for Enzyme Concentration Determination

Accurately determining the concentration of active enzyme, particularly in immobilized enzyme preparations, is essential for industrial applications and kinetic studies. Active site titration is a method used to quantify the number of functional catalytic sites. A derivative, 2',4'-dinitrophenyl 2-deoxy-2-fluoro-β-D-galactopyranoside, has been successfully employed as an irreversible inhibitor for the active site titration of β-galactosidase. doi.org

The method is based on the stoichiometric reaction between the inhibitor and the active enzyme. doi.org The active site of β-galactosidase acts on the inhibitor, forming a stable "2-deoxy-2-fluoro galactosyl"-enzyme complex. doi.org This reaction results in the liberation of one molecule of 2',4'-dinitrophenolate for each active enzyme site. doi.org The released 2',4'-dinitrophenolate is a chromophore that can be accurately quantified by measuring its absorbance spectrophotometrically at 400 nm. doi.org The measured concentration of the liberated dinitrophenolate directly corresponds to the molar concentration of active enzyme in the sample. doi.org This technique has been used to determine the amount of active β-galactosidase from Kluyveromyces lactis immobilized on an amino acrylic resin. doi.org

Research into Cellular Metabolism and Lysosomal Enzyme Function Modulation

The compound this compound (DNP-β-Gal) serves a dual role in the study of cellular processes, primarily as a tool for quantifying enzyme activity and potentially as a modulator of organellar function. Its application is rooted in the distinct properties of its two constituent parts: the galactose sugar moiety and the 2,4-dinitrophenyl (DNP) group.

As a chromogenic substrate, DNP-β-Gal is extensively used in assays to measure the activity of β-galactosidase, a key lysosomal enzyme. The principle of this assay is straightforward: β-galactosidase cleaves the β-glycosidic bond linking galactose to the dinitrophenyl group. This enzymatic hydrolysis releases 2,4-dinitrophenol (B41442) (DNP), a yellow-colored compound whose concentration can be readily quantified using spectrophotometry. sigmaaldrich.comcaymanchem.com This allows researchers to study the kinetics of β-galactosidase, assess its presence in various cell and tissue samples, and screen for potential inhibitors or activators of the enzyme. The use of such substrates is fundamental in research concerning lactose (B1674315) metabolism and in molecular biology as a reporter for the lacZ gene. sigmaaldrich.comatomscientific.com

Beyond its role as a substrate, the DNP moiety of the molecule introduces the potential for modulating cellular and lysosomal function. The parent compound, 2,4-dinitrophenol, is a well-documented protonophore and a classic uncoupler of oxidative phosphorylation. quora.comnih.gov It functions by transporting protons across lipid membranes, thereby dissipating the proton gradient that is essential for ATP synthesis in mitochondria. nih.gov

This proton-carrying capacity has implications for lysosomal function. Lysosomes are acidic organelles that maintain a low internal pH (typically 4.5-5.0) to ensure the optimal activity of their hydrolytic enzymes, such as β-galactosidase. quora.com This acidic environment is maintained by a proton pump, the V-ATPase. Agents that disrupt this pH gradient can significantly impact lysosomal function. While studies specifically detailing the effect of DNP-β-Gal on lysosomal pH are not prominent, the known protonophoric nature of its DNP aglycone suggests a plausible mechanism for such modulation. quora.comnih.gov By potentially carrying protons out of the lysosome, the DNP released upon hydrolysis could lead to an increase in lysosomal pH. An elevation in lysosomal pH is known to be sufficient to trigger the secretion of lysosomal enzymes from the cell. nih.gov Therefore, in experimental systems with high β-galactosidase activity, the enzymatic processing of DNP-β-Gal could itself influence the lysosomal environment and metabolic state of the cell, a factor that researchers must consider.

The table below summarizes the roles of DNP-β-Gal and its components in metabolic and lysosomal research.

| Component/Compound | Primary Role in Research | Mechanism of Action |

| This compound | Chromogenic substrate | Enzymatic cleavage by β-galactosidase releases a colored product for quantification. |

| Galactose | Targeting Moiety | Recognised and processed by β-galactosidase. |

| 2,4-Dinitrophenol (DNP) | Released chromophore / Potential modulator | Absorbs light for detection; as a protonophore, it can dissipate proton gradients across membranes. nih.gov |

Contributions to Carbohydrate Sequencing and Oligosaccharide Synthesis Research

In the complex field of glycobiology, this compound and related DNP-derivatized carbohydrates are valuable tools, particularly in the chemical synthesis of complex oligosaccharides. The unique chemical properties of the 2,4-dinitrophenyl group lend it to applications as a protecting or activating group in the stepwise assembly of sugar chains.

Oligosaccharide synthesis is a challenging endeavor that requires precise control over the formation of glycosidic bonds. This is achieved by using protecting groups to mask reactive hydroxyl groups on sugar molecules, leaving only one available to react, and activating groups on the sugar donor to facilitate the bond formation. The DNP group has been effectively utilized in this context. For instance, derivatives of N-2,4-dinitrophenyl-D-glucosamine have been employed as glycosyl donors in the synthesis of specific, biologically important oligosaccharides. nih.gov A notable example is the synthesis of the human blood-group P1-antigenic determinant, where a dinitrophenyl-protected glucosamine (B1671600) derivative served as a key building block. nih.gov In this process, the DNP group modifies the reactivity of the sugar, enabling controlled, stereoselective formation of the desired β-glycoside linkage.

Furthermore, the dinitrophenyl moiety is instrumental in creating libraries of carbohydrate-based compounds for screening purposes. Researchers have synthesized libraries of aromatic beta-galactosides starting from 1,5-difluoro-2,4-dinitrobenzene. nih.gov By reacting this starting material with a protected thio-galactose, a versatile dinitrophenyl-thiogalactoside intermediate is formed. This intermediate can then be further modified to generate a diverse set of compounds that can be tested for their ability to bind to carbohydrate-binding proteins, such as galectins. nih.gov This approach led to the discovery of selective inhibitors for galectin-7, demonstrating the utility of DNP-glycosides in developing specific probes and potential therapeutics for dissecting biological functions. nih.gov

The role of DNP-β-Gal in direct carbohydrate sequencing is less established than its role in synthesis. Carbohydrate sequencing is inherently complex due to the branched nature of oligosaccharides and the variety of possible glycosidic linkages. While not a sequencing agent itself, the synthesis of well-defined DNP-oligosaccharides provides crucial reference materials. These synthetic standards are essential for developing and validating analytical methods like mass spectrometry and high-performance liquid chromatography (HPLC) that are used to elucidate the structure of unknown glycans from biological sources. The chromophoric nature of the DNP group can also facilitate the detection of these molecules during chromatographic separation. d-nb.info

The table below outlines the key applications of DNP-glycosides in carbohydrate research.

| Application Area | Role of DNP-Glycoside | Specific Example | Research Outcome |

| Oligosaccharide Synthesis | Glycosyl Donor | Use of 3,4,6-tri-O-benzyl-2-deoxy-2-(2,4-dinitroanilino)-D-glucopyranose. nih.gov | Successful synthesis of the P1-antigenic determinant. nih.gov |

| Glycobiology Tool Development | Synthetic Intermediate | Creation of a phenyl thio-beta-D-galactopyranoside library. nih.gov | Discovery of selective inhibitors for galectin-7. nih.gov |

| Carbohydrate Analysis | Analytical Standard | Synthesis of defined oligosaccharides for use as reference compounds. | Validation of analytical techniques for structural elucidation (sequencing). |

Advanced Research Methodologies Employing Dinitrophenyl Galactopyranosides

Structural Biology Approaches: Crystallography of Enzyme-Complexes for Mechanistic Insights

The general workflow for such a study would involve expressing, purifying, and crystallizing the target enzyme, such as β-galactosidase from sources like Kluyveromyces lactis or Trichoderma reesei. nih.govnih.govresearchgate.net The 2',4'-Dinitrophenyl-beta-galactopyranoside would then be soaked into the crystals or co-crystallized with the enzyme. The resulting enzyme-ligand complex crystals are then subjected to X-ray diffraction, and the diffraction data are used to solve the three-dimensional structure.

These structural snapshots can reveal:

Binding Mode: The precise orientation of the dinitrophenyl and galactopyranoside moieties within the enzyme's active site.

Key Interactions: The specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Conformational Changes: Any changes in the enzyme's structure upon ligand binding, which can be crucial for understanding the catalytic mechanism.

For instance, crystallographic studies of human β-galactosidase in complex with its product (galactose) and an inhibitor (1-deoxygalactonojirimycin) have provided detailed views of the active site. iaea.org Similarly, trapping a glycosyl-enzyme intermediate using a slow substrate like 2,4-dinitrophenyl-2-deoxy-2-fluoro-β-D-galactopyranoside has allowed for the identification of the catalytic nucleophile. researchgate.net These examples highlight how dinitrophenyl-containing galactosides can be instrumental in elucidating enzyme mechanisms through crystallography.

| Enzyme Source | PDB Code | Resolution (Å) | Ligand | Key Finding |

|---|---|---|---|---|

| Penicillium sp. | 1TG7 | 2.10 | None (Native) | Structure of the native enzyme. nih.gov |

| Penicillium sp. | 1XC6 | 2.20 | Galactose | Reveals product binding site. nih.gov |

| Homo sapiens | 3VNO | 1.80 | Galactose | High-resolution structure of the human enzyme with its product. iaea.org |

| Homo sapiens | 3VNP | 1.80 | 1-Deoxygalactonojirimycin | Shows inhibitor binding and active site conformation. iaea.org |

Proteolytic Digestion and Advanced Mass Spectrometry for Protein Modification Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to identify and quantify molecules based on their mass-to-charge ratio. ucsf.edu In proteomics, it is the cornerstone for identifying proteins and characterizing their post-translational modifications. nih.govnih.gov When combined with proteolytic digestion, where proteins are cleaved into smaller peptides by enzymes like trypsin, MS can pinpoint specific amino acid residues that have been modified. promega.comneb.com

The use of this compound and its derivatives in conjunction with mass spectrometry offers a powerful approach for studying enzyme mechanisms, particularly for identifying active site residues. A key application is in the trapping of covalent enzyme intermediates. For some glycosidases, the catalytic mechanism involves the formation of a transient glycosyl-enzyme intermediate. A slow substrate, such as a dinitrophenyl-galactopyranoside derivative, can be used to trap this intermediate, effectively creating a stable covalent modification on the catalytic nucleophile. researchgate.net

The experimental workflow typically involves:

Incubation of the target enzyme with the dinitrophenyl-galactopyranoside derivative to allow for the formation of the covalent intermediate.

Denaturation and proteolytic digestion of the modified enzyme.

Analysis of the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

By comparing the mass spectra of the modified and unmodified enzyme digests, peptides bearing the dinitrophenyl-galactosyl moiety can be identified. The mass shift caused by the adduct allows for the specific detection of the modified peptide. nih.gov Subsequent fragmentation of this peptide in the mass spectrometer (MS/MS) provides sequence information, allowing for the precise identification of the modified amino acid residue. nih.gov This approach was successfully used to identify Glu-268 as the catalytic nucleophile in a human β-galactosidase using 2,4-dinitrophenyl-2-deoxy-2-fluoro-β-D-galactopyranoside. researchgate.net

| Technique | Application | Information Gained |

|---|---|---|

| Proteolytic Digestion | Cleavage of proteins into smaller peptides. promega.com | Makes proteins amenable to MS analysis. ntu.ac.uk |

| LC-MS/MS | Separation and sequencing of peptides. nih.gov | Identification of modified peptides and localization of the modification site. nih.gov |

| Top-Down MS | Analysis of intact proteins. nih.gov | Provides a global view of all existing modifications on a protein. nih.gov |

Fluorescence Polarization-Based Binding Assays for Ligand-Protein Interactions

Fluorescence polarization (FP) is a versatile, solution-based technique for monitoring molecular interactions in real-time. mdpi.com The principle of FP is based on the observation that when a fluorescently labeled molecule is excited with plane-polarized light, the polarization of the emitted light is inversely proportional to the molecule's rotational speed. Small, fluorescently labeled molecules rotate rapidly in solution, leading to significant depolarization of the emitted light. However, when the labeled molecule binds to a larger protein, its rotation slows down, resulting in a higher degree of polarization. nih.gov

This technique can be adapted to study the binding of this compound to its target enzymes. While the dinitrophenyl group itself is not fluorescent, a fluorescent tag could be chemically attached to the galactopyranoside moiety. Alternatively, a competitive FP assay can be designed. In this format, a known fluorescent ligand that binds to the enzyme's active site is used. The addition of a non-fluorescent competitor, such as this compound, will displace the fluorescent ligand, leading to a decrease in the measured fluorescence polarization. nih.gov

The key advantages of FP assays include:

Homogeneous Format: No separation of bound and free ligand is required, making the assay simple and rapid. nih.gov

Quantitative Data: FP assays can be used to determine binding affinities (Kd values) and to screen for inhibitors. nih.gov

High-Throughput Screening: The assay is readily adaptable for high-throughput screening of large compound libraries to identify new inhibitors of β-galactosidases.

FP assays have been successfully developed for a wide range of protein targets to study protein-ligand, protein-protein, and protein-DNA interactions. researchgate.netmdpi.com The development of an FP assay for a β-galactosidase using a fluorescently labeled galactoside or a competitive format with this compound would provide a powerful tool for characterizing ligand binding and for drug discovery efforts.

| Parameter | Description |

|---|---|

| Principle | Measures the change in rotational speed of a fluorescent molecule upon binding to a larger molecule. nih.gov |

| Direct Assay | A fluorescently labeled ligand binds to a protein, causing an increase in polarization. |

| Competitive Assay | An unlabeled compound competes with a fluorescent ligand for binding to a protein, causing a decrease in polarization. nih.gov |

| Output | Binding affinity (Kd), inhibition constants (Ki). nih.gov |

Application in Activity-Based Protein Profiling (ABPP) and Bioorthogonal Labeling

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that uses active site-directed covalent probes to assess the functional state of enzymes in complex biological systems. mdpi.comnih.gov An activity-based probe (ABP) typically consists of three key elements: a reactive group (or "warhead") that covalently binds to a catalytically active residue in the enzyme's active site, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment of the labeled proteins. nih.gov

This compound could serve as a scaffold for the design of ABPs targeting β-galactosidases. The galactopyranoside moiety would act as the recognition element, directing the probe to the active site of these enzymes. To function as an ABP, the molecule would need to be modified to include a reactive group and a reporter tag.

A common strategy in ABPP is to use a two-step labeling approach involving bioorthogonal chemistry. In this approach, the ABP contains a small, bioorthogonal handle (e.g., an azide (B81097) or alkyne). After the probe has labeled its target enzymes in a biological sample, a reporter tag containing the complementary bioorthogonal group is added, leading to a specific chemical ligation. mdpi.com This two-step approach is advantageous as it allows for the use of smaller, more cell-permeable probes and avoids potential interference from bulky reporter tags during the initial labeling step.

The development of an ABP based on the this compound scaffold would enable:

Functional Profiling: The identification and quantification of active β-galactosidases in cell lysates, tissues, or even living organisms.

Inhibitor Screening: The assessment of inhibitor selectivity and potency in a native biological context by competing with the ABP for binding to the target enzyme.

Target Discovery: The identification of novel enzymes that interact with the dinitrophenyl-galactoside scaffold.

While the direct application of this compound in ABPP has not been extensively reported, its structure provides a promising starting point for the development of sophisticated chemical probes to study the function of galactosidases in health and disease.

Comparative and Analog Based Research on Dinitrophenyl Glycoside Systems

Comparison with Other Chromogenic and Fluorogenic Glycoside Substrates (e.g., ONPG, X-Gal) in Enzyme Assays

In the field of enzyme kinetics and diagnostics, the selection of an appropriate substrate is critical for the accurate and sensitive detection of glycosidase activity. 2',4'-Dinitrophenyl-β-galactopyranoside (DNP-β-Gal) belongs to the class of chromogenic substrates, which generate a colored product upon enzymatic cleavage. Its utility is often benchmarked against other common substrates like ortho-Nitrophenyl-β-galactopyranoside (ONPG) and 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal).

ONPG, a structural analog of lactose (B1674315), is hydrolyzed by β-galactosidase to yield galactose and ortho-nitrophenol. wikipedia.orglibretexts.org The resulting ortho-nitrophenol is a soluble yellow compound, allowing for the quantitative measurement of enzyme activity through spectrophotometry at a wavelength of 420 nm. wikipedia.orgstackexchange.comnih.gov This makes ONPG a standard choice for quantitative solution-based assays. stackexchange.com

X-Gal, another widely used chromogenic substrate, produces a distinctly different result. Upon hydrolysis by β-galactosidase, it releases an indolyl derivative that dimerizes and oxidizes to form a bright blue, insoluble precipitate. stackexchange.com While this property is highly advantageous for qualitative applications like blue-white screening in molecular cloning, where visual identification of colonies with enzyme activity is required, the insolubility of the product makes it unsuitable for quantitative kinetic studies. stackexchange.com

Fluorogenic substrates represent a class with significantly higher sensitivity, often 10 to 100 times greater than their chromogenic counterparts. biosynth.comnih.gov These compounds, such as those based on fluorescein or umbelliferone, release a fluorescent molecule upon enzymatic cleavage, which can be detected at very low concentrations. researchgate.netthermofisher.com This enhanced sensitivity is crucial for assays where the enzyme concentration is minimal.

2',4'-Dinitrophenyl glycosides, including DNP-β-Gal, are particularly valuable for detailed kinetic analyses of glycosidases. researchgate.net The utility of these compounds stems from the electronic properties of the dinitrophenyl leaving group. The 2,4-dinitrophenolate (B1223059) aglycone has a low pKa (approximately 3.96), making it an excellent leaving group. researchgate.net This property influences the rate of the enzymatic reaction and allows for detailed investigations into the enzyme's catalytic mechanism, particularly steps involving proton transfer from the enzyme to the substrate. researchgate.netacs.org

| Substrate | Substrate Class | Product Characteristics | Assay Type | Key Advantages |

|---|---|---|---|---|

| 2',4'-Dinitrophenyl-β-galactopyranoside | Chromogenic | Soluble, yellow product (2,4-dinitrophenol) | Quantitative | Excellent leaving group (low pKa), useful for mechanistic and kinetic studies. researchgate.net |

| ONPG (ortho-Nitrophenyl-β-galactopyranoside) | Chromogenic | Soluble, yellow product (ortho-nitrophenol) wikipedia.org | Quantitative | Standard for quantitative β-galactosidase assays. libretexts.orgstackexchange.com |

| X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) | Chromogenic | Insoluble, blue precipitate stackexchange.com | Qualitative | Ideal for visual screening (e.g., blue-white screening in cloning). stackexchange.com |

| Fluorogenic Substrates (e.g., MUG, FDG) | Fluorogenic | Fluorescent product | Quantitative | Very high sensitivity (10-100x more than chromogenic substrates). biosynth.com |

Investigation of Differential Reactivity of Enzyme Active Sites with Dinitrophenyl Glycosides

Dinitrophenyl glycosides are powerful tools for probing the active sites of glycosidases due to the distinct chemical properties of the dinitrophenyl aglycone. biosynth.com The presence of two electron-withdrawing nitro groups makes the glycosidic bond more susceptible to nucleophilic attack, facilitating enzymatic hydrolysis. This enhanced reactivity allows for sensitive detection and detailed kinetic characterization of enzyme activity.

The rate at which an enzyme processes a dinitrophenyl glycoside is profoundly influenced by the pKa of the leaving group. researchgate.net In the catalytic mechanisms of many glycosidases, a key step involves the protonation of the glycosidic oxygen by an acidic residue in the enzyme's active site. acs.org A lower pKa of the departing aglycone, as is the case with 2,4-dinitrophenol (B41442), corresponds to a better leaving group. researchgate.net By studying the hydrolysis rates of a series of substrates with different phenyl substituents (and thus different pKa values), researchers can construct Brønsted plots to gain deep insights into the transition state of the reaction and the nature of the catalytic steps. acs.org

Furthermore, dinitrophenyl glycosides can be modified to serve as structural probes for enzyme active sites. For instance, the use of 2,4-dinitrophenyl 2-deoxy-2-fluoro-β-d-mannoside has been instrumental in structural studies of exo-β-mannosidases. nih.gov This analog allows for the trapping of the enzyme-substrate complex in a pre-catalytic state, enabling crystallographic analysis of the interactions between the substrate and the active site residues before the chemical reaction occurs. nih.gov Such studies are crucial for understanding how the enzyme recognizes its substrate and orients it for catalysis. The specific interactions observed provide a basis for explaining the differential reactivity and specificity of the enzyme towards various substrates.

Use of Analog-Based Probes to Delineate Enzyme Specificity and Mechanistic Nuances

Building upon the dinitrophenyl glycoside framework, researchers can synthesize a variety of analog-based probes to explore enzyme specificity and unravel mechanistic details. These probes are designed to interact with the enzyme active site in a specific manner, often by mimicking the substrate, transition state, or a covalent intermediate. nih.gov

Activity-based probes (ABPs) are a powerful class of such analogs that typically consist of three components: a specificity element (the glycone), a reactive "warhead" that forms a covalent bond with an active site residue, and a reporter tag for detection. nih.gov The dinitrophenyl scaffold can be a starting point for creating these probes. For example, a library of phenyl thio-beta-D-galactopyranosides was synthesized from 1,5-difluoro-2,4-dinitrobenzene to screen for inhibitors against various galectins. nih.gov This approach led to the discovery of compounds with significant inhibitory activity and selectivity for galectin-7, demonstrating how systematic modification of the aglycone can be used to map the specificity of a carbohydrate-binding protein. nih.gov

Mechanism-based inhibitors are another type of analog probe that provides insight into the catalytic pathway. These molecules, such as cyclophellitol and its derivatives, are processed by the enzyme like a normal substrate. nih.govwhiterose.ac.uk However, this processing leads to the formation of a stable, covalent bond with a catalytic residue, thereby inactivating the enzyme. whiterose.ac.uk Structural analysis of these covalently modified enzymes can reveal the identity of the catalytic nucleophile and provide a snapshot of the enzyme's conformation at a specific point in the reaction cycle. By comparing the structures of enzymes bound to different dinitrophenyl-based analogs and mechanism-based inhibitors, a comprehensive picture of the enzyme's function and specificity can be constructed. nih.gov

| Probe Type | Mechanism of Action | Information Gained | Example Application |

|---|---|---|---|

| Substrate Analogs (e.g., DNP-2-deoxy-2-fluoro-glycosides) | Bind non-covalently to the active site, mimicking the Michaelis complex. | Provides structural information on pre-catalytic enzyme-substrate interactions. nih.gov | X-ray crystallography of enzyme-substrate complexes. nih.gov |

| Activity-Based Probes (ABPs) | Form a stable covalent bond with an active site residue, often incorporating a reporter tag. nih.gov | Identifies active enzymes, profiles enzyme activity in complex mixtures, and identifies catalytic residues. whiterose.ac.uk | Detecting specific glycosidases in cell lysates or tissues. whiterose.ac.uk |

| Inhibitor Libraries (e.g., from dinitrophenyl scaffolds) | Bind to the active site with varying affinities, inhibiting enzyme activity. | Delineates enzyme specificity and identifies selective inhibitors. nih.gov | Screening for selective inhibitors of galectin-7. nih.gov |

Examination of Aglycone Release Effects and Prodrug Activation Mechanisms

The enzymatic cleavage of a glycoside results in the release of the sugar (glycone) and the non-sugar component (aglycone). In the case of 2',4'-dinitrophenyl-β-galactopyranoside, the release of the 2,4-dinitrophenol aglycone is the event that is monitored. The efficiency and detectability of this release are governed by the chemical nature of the aglycone itself. The low pKa of 2,4-dinitrophenol ensures that it exists predominantly in its colored anionic form at neutral pH, which is fundamental to its function in chromogenic assays. researchgate.net

This principle of controlled aglycone release has been adapted for therapeutic applications in the form of prodrug activation. ibs.fr A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. ibs.fr Glycoside prodrugs are designed to be stable until they encounter a specific glycosidase that cleaves the glycosidic bond, releasing a cytotoxic aglycone (the active drug) at the target site. This strategy is particularly promising in cancer therapy, where certain tumors exhibit elevated levels of specific enzymes like β-galactosidase. nih.govrsc.org

The design of an effective glycoside prodrug requires careful consideration of the aglycone and the glycosidic linkage. The drug (aglycone) must be rendered inactive by its attachment to the sugar moiety, and the linkage must be selectively and efficiently cleaved by the target enzyme. nih.gov The kinetics of this activation, described by the enzyme's Kₘ and Vₘₐₓ for the prodrug, are critical for therapeutic efficacy. nih.gov Recent research has explored more sophisticated "tandem activated" prodrugs, where a secondary trigger, such as light, is required in addition to enzymatic cleavage to release the active drug. rsc.org This dual-activation mechanism offers a higher degree of spatial and temporal control over drug release, potentially improving therapeutic outcomes and reducing side effects. rsc.org

Future Research Directions and Emerging Paradigms in Dinitrophenyl Glycoside Science

Rational Design and Synthesis of Next-Generation Dinitrophenyl Glycoside Probes

The rational design of new dinitrophenyl glycoside probes is moving beyond simple chromogenic substrates towards molecules with tailored functionalities, such as enhanced selectivity, improved kinetic properties, and novel reporting capabilities. The core strategy involves the systematic modification of both the dinitrophenyl aglycone and the galactopyranoside moiety.

A key approach in next-generation synthesis is the creation of compound libraries for screening against specific biological targets. For instance, research into galectin inhibitors has demonstrated the power of this strategy. Starting with a versatile intermediate like 5-fluoro-2,4-dinitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside, derived from 1,5-difluoro-2,4-dinitrobenzene, a library of aromatic beta-galactosides can be generated. nih.gov Modifications can include substituting the second fluoride (B91410) with various amines or thiols, or reducing the nitro groups and acylating the resulting amines. nih.gov This approach has successfully yielded compounds with significantly enhanced and selective inhibitory activity against specific galectin isoforms, such as galectin-7. nih.gov The best inhibitors from such a library showed much higher affinity than the parent methyl β-D-galactoside, highlighting the success of this design strategy. nih.gov

Future designs will likely incorporate fluorophores, photosensitive groups, or bio-orthogonal handles to create multi-functional probes. The goal is to develop molecules that can not only report on enzyme activity but also be used to label, track, or isolate specific glycosidases or glycan-binding proteins from complex biological systems. The design of biotinylated cardiac glycosides to probe the Nur77 protein inducting pathway serves as a parallel example of how glycosides can be functionalized to investigate complex cellular processes. nih.gov

| Compound | Modification from Parent Structure | Dissociation Constant (Kd) in µM |

|---|---|---|

| Methyl β-D-galactoside | Reference Compound | 4800 |

| Unsubstituted β-phenyl thiogalactoside | - | Non-inhibitory |

| Library Compound 1 (Example) | Dinitrophenyl with specific amine substitution | 140 |

| Library Compound 2 (Example) | Dinitrophenyl with specific thiol substitution | 160 |

Integration with Novel Imaging and Sensing Technologies for Biochemical Processes

While 2',4'-Dinitrophenyl-beta-galactopyranoside relies on traditional colorimetric detection of the released 2,4-dinitrophenol (B41442), future applications will integrate dinitrophenyl glycosides with more advanced imaging and sensing platforms. The chromogenic properties of nitrophenyl-based substrates, which release a yellow product upon cleavage, form the basis for simple spectrophotometric assays. atomscientific.comsigmaaldrich.comontosight.ai This principle can be adapted for high-throughput screening and diagnostics.

The next frontier is the development of fluorescent probes. By replacing the simple dinitrophenyl group with a more complex aromatic system that has inherent fluorescence, "turn-on" sensors can be created. In these probes, the fluorescence of the aglycone is quenched by the attached galactoside. Enzymatic cleavage by a β-galactosidase would liberate the fluorophore, leading to a significant increase in fluorescence signal. This strategy offers much higher sensitivity compared to colorimetric methods. The rational design of such probes can draw inspiration from existing fluorescent sensors for biological molecules like hydrogen peroxide or cysteine, which utilize specific recognition units to trigger a fluorescence response. nih.govrsc.org

Furthermore, these probes could be designed for specific subcellular targeting, allowing for the in-situ monitoring of enzyme activity within organelles like lysosomes or mitochondria. mdpi.com Integration with advanced microscopy techniques, such as confocal or super-resolution microscopy, would enable the visualization of glycosidase activity with unprecedented spatial and temporal resolution, providing critical insights into cellular processes.

Expanding Applications in Glycobiology, Glycoengineering, and Synthetic Biology

The development of highly selective dinitrophenyl glycoside probes and inhibitors opens up new avenues in glycobiology, glycoengineering, and synthetic biology.

In glycobiology , molecules like this compound and its derivatives can be used to dissect the roles of specific glycosidases and glycan-binding proteins in health and disease. The discovery of selective inhibitors for galectin-7, for example, provides a valuable chemical tool to study its specific biological functions, which have been implicated in cancer and inflammation. nih.gov

In glycoengineering , these compounds can serve as tools for modifying and building complex glycans. Glycosidases and glycosyltransferases are fundamental enzymes in this field. Custom-synthesized dinitrophenyl glycosides could act as specific substrates or inhibitors to control enzymatic pathways, enabling the precise construction of desired glycan structures on proteins and lipids.

In synthetic biology , the enzymatic cleavage of dinitrophenyl glycosides can be repurposed as a component in engineered genetic circuits. The lacZ gene, which codes for β-galactosidase, is a classic reporter gene where activity is measured using substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG). atomscientific.comsigmaaldrich.com Next-generation dinitrophenyl galactosides could be designed with distinct spectral properties, allowing for the creation of multiplexed reporter systems to monitor multiple gene activities simultaneously. Furthermore, engineered cells could be designed to respond to the presence of a specific dinitrophenyl glycoside, where the cleavage product acts as an intracellular signal to trigger a downstream response, creating novel biosensors or therapeutic cells. nih.gov

Complementary Roles of Computational and Structural Biology in Understanding Dinitrophenyl Glycoside Interactions

Advancements in computational and structural biology are pivotal for accelerating the rational design of new dinitrophenyl glycosides. These techniques provide atomic-level insights into how these molecules interact with their protein targets, guiding the design of next-generation probes with enhanced affinity and specificity.

Computational approaches , such as molecular docking and molecular dynamics (MD) simulations, can predict the binding modes of dinitrophenyl galactosides within the active site of an enzyme. frontiersin.org These methods allow researchers to screen virtual libraries of compounds and prioritize candidates for synthesis. frontiersin.org Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods, such as ONIOM, can be used to model the enzymatic reaction itself, elucidating the transition state and providing a deeper understanding of the catalytic mechanism. mdpi.com This knowledge is crucial for designing inhibitors that bind more tightly than the natural substrate. For example, computational analyses have been used to understand how mutations in the active site of a glycoside hydrolase affect substrate binding and catalysis, with kinetics often assayed using nitrophenyl glycosides. mdpi.com